N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents.
Attachment of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE: Lacks the sulfanyl group.
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE: Lacks the 3-chloro-4-methylphenyl group.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to the presence of both chloro and sulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWUEOVQCLMXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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